molecular formula C6F2N4 B11716625 5,6-Difluoropyrazine-2,3-dicarbonitrile

5,6-Difluoropyrazine-2,3-dicarbonitrile

Cat. No.: B11716625
M. Wt: 166.09 g/mol
InChI Key: CNVVKAQWSLHELD-UHFFFAOYSA-N
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Description

5,6-Difluoropyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C6F2N4 and a molecular weight of 166.09 g/mol It is characterized by the presence of two fluorine atoms and two cyano groups attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoropyrazine-2,3-dicarbonitrile typically involves the fluorination of pyrazine derivatives. One common method includes the reaction of pyrazine-2,3-dicarbonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoropyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced chemical properties .

Scientific Research Applications

5,6-Difluoropyrazine-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5,6-Difluoropyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can disrupt biological pathways or catalyze chemical reactions, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloropyrazine-2,3-dicarbonitrile: Similar in structure but with chlorine atoms instead of fluorine.

    5,6-Dibromopyrazine-2,3-dicarbonitrile: Contains bromine atoms, leading to different reactivity and properties.

    5,6-Diiodopyrazine-2,3-dicarbonitrile: Iodine-substituted derivative with unique chemical behavior.

Uniqueness

5,6-Difluoropyrazine-2,3-dicarbonitrile is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. These properties make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6F2N4

Molecular Weight

166.09 g/mol

IUPAC Name

5,6-difluoropyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C6F2N4/c7-5-6(8)12-4(2-10)3(1-9)11-5

InChI Key

CNVVKAQWSLHELD-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)F)F)C#N

Origin of Product

United States

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